5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is a chemical compound with the molecular formula C11H14BrNO3. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom, an oxolane ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of Oxolane Derivative: The 5-bromofuran is then reacted with 2-oxolaneethanol in the presence of a base such as sodium hydride to form the oxolane derivative.
Amidation: The final step involves the reaction of the oxolane derivative with an appropriate amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of the corresponding amine
Scientific Research Applications
5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]furan-2-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
5-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring
Uniqueness
5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is unique due to the presence of both the bromine atom and the oxolane ring, which confer specific chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(8-3-2-6-15-8)13-11(14)9-4-5-10(12)16-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYSZZJVNLVFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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